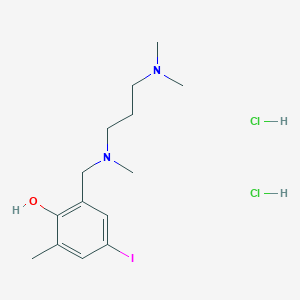
1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H25Cl2IN2O and its molecular weight is 435.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Hydroxy-5-iodo-3-methylbenzyl)-1,3,3-trimethylpropanediamine dihydrochloride, commonly referred to as HIPDM, is a chemical compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Chemical Formula : C₁₄H₂₃IN₂O·2ClH
- Molecular Weight : 435.17 g/mol
- CAS Number : 89815-43-0
- Melting Point : 160 °C
HIPDM functions primarily as a radiopharmaceutical precursor, which indicates its potential utility in imaging and therapeutic applications in nuclear medicine. The iodine component in its structure suggests that it may be involved in radiolabeling processes, enhancing the visualization of biological systems through imaging techniques like PET or SPECT.
Biological Activity
Research indicates that HIPDM exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds similar to HIPDM may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of iodine is hypothesized to enhance this effect through increased cellular uptake and retention of the compound.
- Neuroprotective Effects : Some derivatives of similar structures have shown potential neuroprotective properties, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.
- Antimicrobial Properties : There is evidence that compounds with similar functional groups exhibit antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Case Study 1: Antitumor Efficacy
A study conducted on a series of iodo-substituted benzylamines reported significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. The study suggested that HIPDM could be further explored as a lead compound for developing antitumor agents.
Case Study 2: Neuroprotection
Research published in a neuroscience journal highlighted that similar compounds could protect neuronal cells from glutamate-induced excitotoxicity. The study demonstrated that these compounds reduced reactive oxygen species (ROS) levels and improved cell viability in vitro.
Case Study 3: Antimicrobial Activity
A comparative analysis of various benzylamine derivatives showed that those with iodine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. This was attributed to their ability to penetrate bacterial membranes more effectively.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-iodo-6-methylphenol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23IN2O.2ClH/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3;;/h8-9,18H,5-7,10H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPLHSWEPJPKDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426067 |
Source


|
| Record name | 2-({[3-(Dimethylamino)propyl](methyl)amino}methyl)-4-iodo-6-methylphenol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89815-43-0 |
Source


|
| Record name | N,N',N'-Trimethyl-N-(2-hydroxy-5-iodo-3-methylbenzyl)-1,3-propanediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089815430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({[3-(Dimethylamino)propyl](methyl)amino}methyl)-4-iodo-6-methylphenol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N'-TRIMETHYL-N-(2-HYDROXY-5-IODO-3-METHYLBENZYL)-1,3-PROPANEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZCU8ZI7Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














